2-Methylbutyric-D9 acid

Description

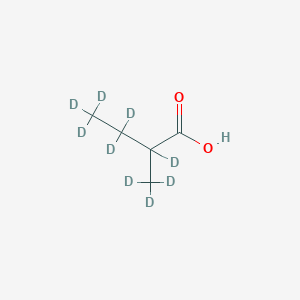

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2,4D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-CBZKUFJVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Methylbutyric D9 Acid

Mass Spectrometry-Based Techniques

Mass spectrometry (MS), coupled with chromatographic separation, provides the robust framework necessary for distinguishing and quantifying 2-Methylbutyric-D9 acid from other structurally similar compounds. Both liquid chromatography (LC) and gas chromatography (GC) are routinely employed, each offering distinct advantages for SCFA analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a powerful tool for the analysis of SCFAs, though challenges such as their high polarity, low molecular weight, and poor ionization efficiency necessitate specific strategies to achieve reliable results. nih.gov Direct analysis of underivatized SCFAs is possible but often requires harsh chromatographic conditions and may lack sensitivity. nih.govnih.gov

To overcome the inherent difficulties in analyzing SCFAs by LC-MS, chemical derivatization is a widely adopted strategy. This process modifies the analyte to improve its chromatographic retention on reverse-phase columns and, more importantly, to enhance its ionization efficiency, leading to significantly lower detection limits. nih.govnih.govmdpi.com

Several reagents have been successfully employed to derivatize SCFAs, including 2-Methylbutyric acid and its deuterated standard.

3-Nitrophenylhydrazine (3-NPH): This is a popular derivatization reagent that reacts with the carboxylic acid group of SCFAs in the presence of a condensing agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). lipidmaps.orgiaea.orgfrontiersin.orgshimadzu.com The resulting 3-nitrophenylhydrazone derivatives exhibit excellent chemical stability and can be readily analyzed using negative-ion electrospray ionization (ESI), offering femtomolar sensitivities. iaea.org The reaction proceeds under mild conditions (e.g., 40°C for 30 minutes) and in aqueous solutions, which prevents the loss of volatile SCFAs. lipidmaps.orgfrontiersin.orgshimadzu.com

Aniline: Derivatization with aniline, also using EDC, is another effective method. plos.orgnih.gov This strategy, coupled with isotope dilution, allows for the absolute quantification of SCFAs with low limits of detection (e.g., 40 nM). plos.org The reaction typically involves incubation at a low temperature (4°C) for a couple of hours. nih.gov

Other Novel Reagents: Researchers have also developed other specialized reagents. For instance, N-(4-(aminomethyl)benzyl)aniline (4-AMBA) and its deuterated analog have been synthesized to label SCFAs, resulting in an enhancement of MS response by up to three orders of magnitude. nih.gov Another approach involves using 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ), which contains an easily ionizable tertiary amine to improve sensitivity. mdpi.com

These derivatization techniques significantly improve the analytical performance for SCFAs, making it possible to quantify low-abundance species in complex biological samples like feces, plasma, and urine. nih.govnih.gov

For quantitative analysis, tandem mass spectrometers are typically operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. This involves selecting a specific precursor ion (the derivatized molecule) and monitoring a specific product ion generated after collision-induced dissociation (CID). This highly selective process minimizes background noise and enhances sensitivity.

The optimization of MRM/SRM parameters is critical for achieving the best performance. For this compound, this involves:

Precursor Ion Selection: The precursor ion will be the molecular ion of the derivatized this compound. Its mass-to-charge ratio (m/z) will be higher than its non-deuterated counterpart by 9 Da (the mass of the nine deuterium (B1214612) atoms).

Product Ion Selection: The molecule is fragmented in the collision cell, and characteristic product ions are selected. For derivatized SCFAs, a common and abundant product ion often corresponds to the derivatization reagent itself, which can be used for quantification. nih.gov

Collision Energy Optimization: The voltage applied to the collision cell is optimized to maximize the signal of the chosen product ion.

The use of a stable isotope-labeled internal standard like this compound is essential. nih.goviaea.org It co-elutes with the endogenous analyte and experiences similar ionization effects, effectively compensating for matrix effects and variations in sample preparation, leading to highly accurate and precise quantification. iaea.org

Table 1: Example LC-MS/MS Parameters for SCFA Analysis

| Parameter | Value/Setting | Source |

| Chromatography Column | Kinetex® XB-C18 (50 x 2.1 mm, 2.6 µm) | lipidmaps.org |

| Mobile Phase A | Water with 0.1% Formic Acid | lipidmaps.org |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | lipidmaps.org |

| Ionization Mode | Negative Electrospray Ionization (ESI) | iaea.orgecu.edu.au |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | iaea.orgecu.edu.au |

| Derivatization Reagent | 3-Nitrophenylhydrazine (3-NPH) | lipidmaps.orgiaea.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, purity, and isotopic labeling of deuterated compounds. Its application is crucial for verifying the quality of synthesized stable isotope-labeled standards.

While deuterated solvents like chloroform-d or deuterium oxide are commonly used to provide a lock signal for the spectrometer's magnetic field, this compound can serve a distinct role as an internal reference standard in certain NMR applications. In ¹H NMR, the near-complete substitution of protons with deuterium means the this compound molecule will be largely "silent," producing no significant signals that could interfere with the analysis of a non-deuterated analyte of interest studymind.co.uk. Its residual proton signals, if any, would appear at predictable chemical shifts, allowing for verification of its presence without cluttering the spectrum.

In quantitative NMR (qNMR), a well-characterized standard of this compound with known purity could be used to quantify other compounds in a mixture. By adding a precise amount of the deuterated standard to a sample, the concentration of an analyte can be determined by comparing the integral of the analyte's NMR signal to the integral of a known residual signal from the standard google.com.

The isotopic purity and the specific positions of deuterium labeling are critical quality attributes of this compound. NMR spectroscopy is a primary tool for this assessment. A combination of ¹H NMR and ²H (Deuterium) NMR provides a comprehensive picture of the isotopic enrichment nih.govrsc.org.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a highly deuterated compound like this compound, the primary signals from the unlabeled analogue will be significantly diminished. The remaining small signals correspond to the residual, non-deuterated positions. By integrating these residual proton signals and comparing them to the signal of a known internal standard, the degree of deuteration (isotopic enrichment) can be accurately calculated google.com. For example, if all nine exchangeable protons are replaced, the characteristic peaks of 2-methylbutyric acid would be virtually absent nih.govchemicalbook.com.

²H NMR Spectroscopy: Deuterium NMR directly observes the deuterium nuclei. This technique can confirm the specific sites of deuteration within the molecule. Each structurally unique deuterium atom will produce a distinct resonance in the ²H NMR spectrum, confirming the intended labeling pattern and identifying any unintended isotopic scrambling nih.gov. This is particularly useful for confirming that deuterium atoms are located on stable, non-exchangeable positions acanthusresearch.com.

Applications of 2 Methylbutyric D9 Acid in Metabolomics and Metabolic Flux Analysis

Utilization as an Internal Standard in Quantitative Metabolomics Assays

In quantitative metabolomics, the primary goal is to accurately measure the concentrations of various metabolites within a biological sample. 2-Methylbutyric-D9 acid is frequently employed as an internal standard to enhance the accuracy and reliability of these measurements. isolife.nl

Isotope Dilution Analysis (IDA) is a powerful technique for the absolute quantification of metabolites. nih.gov This method relies on the addition of a known quantity of an isotopically labeled standard, such as this compound, to a sample before analysis. nih.govnih.gov The labeled standard is chemically identical to the endogenous analyte (2-methylbutyric acid) but has a different mass due to the presence of deuterium (B1214612) atoms.

During analysis, typically by mass spectrometry (MS), both the unlabeled (endogenous) and labeled (internal standard) forms of the metabolite are detected. nih.gov By comparing the signal intensities of the two forms, the concentration of the endogenous metabolite can be precisely calculated. isolife.nl This is because the ratio of the two signals is directly proportional to the ratio of their concentrations.

Key Steps in Isotope Dilution Analysis:

| Step | Description |

| 1. Spiking | A known amount of this compound is added to the biological sample at the earliest stage of sample preparation. |

| 2. Homogenization | The internal standard is thoroughly mixed with the sample to ensure uniform distribution. |

| 3. Sample Processing | The sample undergoes extraction, purification, and other preparatory steps. |

| 4. Instrumental Analysis | The sample is analyzed using a mass spectrometer, which separates and detects the labeled and unlabeled forms of the metabolite based on their mass-to-charge ratio. |

| 5. Quantification | The concentration of the endogenous 2-methylbutyric acid is determined by comparing its signal intensity to that of the known amount of added this compound. |

A significant advantage of using this compound as an internal standard is its ability to correct for variations that can occur during sample preparation and analysis. isolife.nl These variations can arise from multiple sources, including:

Extraction Inefficiencies: Not all of the metabolite may be extracted from the sample matrix.

Ion Suppression/Enhancement in Mass Spectrometry: Other molecules in the sample can interfere with the ionization of the target analyte, leading to an under- or overestimation of its concentration.

Instrumental Drift: The sensitivity of the mass spectrometer can change over time.

Because the deuterated standard behaves almost identically to its endogenous counterpart throughout the entire analytical process, any loss or variation experienced by the endogenous analyte will also be experienced by the internal standard to the same extent. isolife.nl This co-variant behavior allows the ratio of the two signals to remain constant, thereby providing an accurate and precise measurement of the metabolite's concentration, regardless of these potential sources of error.

Stable Isotope Tracing for Elucidating Metabolic Pathways

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic pathways. mssm.eduspringernature.com By introducing a substrate labeled with a stable isotope, such as this compound, researchers can track the incorporation of the isotope into downstream metabolites, thereby elucidating the connections and fluxes within a metabolic network. scripps.edu

2-Methylbutyric acid is an intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine. mdpi.comyoutube.com By introducing labeled isoleucine into a biological system, researchers can use this compound to trace the pathway of isoleucine breakdown. The appearance of the deuterium label in 2-methylbutyryl-CoA and subsequently in downstream products confirms the activity of this catabolic route. mdpi.com

This technique has been instrumental in understanding the complexities of BCAA metabolism. nih.gov For instance, studies have used stable isotopes to reveal crosstalk between the catabolic pathways of different BCAAs. nih.gov

Furthermore, the carbon skeleton of 2-methylbutyric acid can be utilized in the biosynthesis of other molecules, including branched-chain fatty acids. nih.gov By tracing the deuterium label from this compound, researchers can investigate the extent to which isoleucine catabolism contributes to the cellular pool of short-chain fatty acids and their derivatives. mdpi.com

Example of a Research Finding:

| Tracer | Finding | Implication |

| Labeled Isoleucine | Appearance of label in propionylcarnitine (B99956) in cells deficient in an enzyme of the isoleucine catabolic pathway. nih.gov | Demonstrates metabolic crosstalk where an intermediate from one BCAA pathway can be processed by enzymes of another. nih.gov |

Metabolic pathways are not always linear and can sometimes lead to the formation of unexpected by-products. Stable isotope tracing with compounds like this compound is a valuable tool for identifying and characterizing these alternative metabolic routes. nih.govresearchgate.net

For example, in studies of Chinese Hamster Ovary (CHO) cells, which are widely used in the production of biopharmaceuticals, comprehensive stable-isotope tracing has been used to identify numerous metabolic by-products derived from amino acid catabolism. nih.gov By tracing the labeled carbons from amino acids, researchers can identify the origin of these by-products, some of which may have been previously unknown or uncharacterized. This knowledge is crucial for optimizing cell culture conditions to minimize the production of potentially toxic by-products and enhance the yield of the desired therapeutic protein. nih.gov

Metabolic flux analysis (MFA) is a quantitative approach used to determine the rates (fluxes) of reactions within a metabolic network. vanderbilt.educreative-proteomics.comnih.gov Stable isotope tracing is a cornerstone of MFA. nih.gov By introducing a labeled substrate and measuring the isotopic enrichment in various intracellular metabolites, it is possible to calculate the flow of carbon through different pathways. vanderbilt.educreative-proteomics.com

In this context, while this compound itself might be the tracer, it is more commonly used to help quantify the pool sizes of related metabolites which are essential for accurate flux calculations. The data obtained from such experiments are then fitted to a computational model of the cell's metabolic network to estimate the intracellular fluxes. nih.govnih.gov

MFA has broad applications, from understanding disease states to metabolic engineering of microorganisms for the production of biofuels and other valuable chemicals. creative-proteomics.com For instance, MFA can be used to identify metabolic bottlenecks in a production strain and guide genetic modifications to redirect metabolic flux towards the desired product. nih.gov

Enzymatic and Mechanistic Studies Employing 2 Methylbutyric D9 Acid

Probing Enzyme Reaction Mechanisms and Stereoselectivity

The substitution of hydrogen with deuterium (B1214612) in 2-methylbutyric acid is instrumental in elucidating complex enzymatic processes. The heavier isotope allows researchers to track the molecule's fate and to probe the kinetics of bond-breaking events involving carbon-hydrogen bonds.

Regiospecifically deuterated substrates like 2-Methylbutyric-D9 acid are invaluable for studying reactions that involve hydrogen atom abstraction. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can reveal whether the cleavage of a C-H bond is the rate-determining step of a reaction. If a significant KIE is observed when a C-H bond is replaced by a C-D bond, it provides strong evidence that this bond cleavage is kinetically significant.

In studies of cytochrome P450 enzymes, such as CYP152 peroxygenases, understanding the initial hydrogen atom abstraction is key to deciphering the catalytic mechanism. Research on the interaction of 2-methylbutyric acid with CYP OleTJE, a member of the CYP152 family, has shown that the reaction proceeds via a rate-determining α-hydrogen atom abstraction. nih.govacs.orgresearchgate.net The use of a deuterated analog like this compound would be critical in confirming the mechanism and quantifying the KIE for this abstraction, thereby providing deeper insight into how the substrate's position within the active site dictates the reaction's regio- and chemoselectivity. acs.orgresearchgate.netnih.gov

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures due to their high enantioselectivity. The enzymatic resolution of racemic 2-methylbutyric acid has been explored to produce enantiomerically pure forms, which are important precursors for insect pheromones and flavor compounds. nih.govresearchgate.net

Different lipases exhibit distinct preferences for either the (R)- or (S)-enantiomer of 2-methylbutyric acid in esterification reactions. For instance, immobilized Candida antarctica lipase B shows a preference for the (R)-enantiomer, while lipases from Candida rugosa or Rhizopus oryzae preferentially esterify the (S)-enantiomer. nih.gov The use of this compound in such studies allows for precise tracking and quantification of each enantiomer and its corresponding product, especially in complex biological matrices, using mass spectrometry-based methods.

Below is a summary of the enantioselective esterification of (R,S)-2-methylbutyric acid catalyzed by various immobilized lipases.

| Lipase Source | Preferred Enantiomer | Conversion (c) | Enantiomeric Excess (ee_p) | Enantioselectivity (E) | Reaction Time |

| Candida antarctica B | R | ~40% | 90% | 35 | 2 h |

| Thermomyces lanuginosus | R | ~18% | 91% | 26 | 2 h |

| Candida rugosa | S | ~34% | 75% | 10 | 2 h |

| Rhizopus oryzae | S | ~35% | 49% | 4 | 2 h |

This table is generated based on data from a study on the enzymatic resolution of (R,S)-2-methylbutyric acid. nih.gov

Analysis of Substrate Scope and Catalytic Promiscuity of Enzymes (e.g., CYP152 Peroxygenases, Acyl-CoA Thioesterase)

Introducing atypical or modified substrates like this compound to enzymes is a common strategy to explore their substrate scope and uncover hidden catalytic capabilities, often referred to as catalytic promiscuity.

Studies on CYP152 peroxygenases, which typically convert fatty acids via oxidative decarboxylation or hydroxylation, have revealed unexpected activity with branched-chain carboxylic acids. nih.govacs.orgnih.gov When 2-methylbutyric acid was used as a substrate for CYP OleTJE, the enzyme displayed a novel α,β-desaturation activity, which had not been previously observed for this enzyme family. nih.govacs.org This desaturation pathway became dominant over the expected decarboxylation and hydroxylation reactions. nih.govacs.orgresearchgate.net Computational studies suggest that the substrate's positioning within the enzyme's tight binding pocket hinders hydroxylation and prevents the reaction from proceeding to decarboxylation after the initial α-hydrogen abstraction, thus favoring desaturation. nih.govacs.orgresearchgate.netnih.gov Using this compound would facilitate the precise quantification of these different products through isotope dilution mass spectrometry.

Product Distribution from the Reaction of 2-Methylbutyric Acid with CYP OleTJE

| Reaction Type | Product | Observation |

|---|---|---|

| α,β-Desaturation | (E/Z)-2,3-dimethylacrylic acid | Dominant, unexpected pathway nih.govacs.org |

| α-Hydroxylation | (R)-2-hydroxy-2-methylbutyric acid | Minor product nih.gov |

Acyl-CoA thioesterases are enzymes that hydrolyze acyl-CoAs to free fatty acids and coenzyme A, typically acting on medium- and long-chain substrates. uniprot.orgebi.ac.uk Probing these enzymes with a deuterated, short-branched-chain substrate like 2-methylbutyryl-D9-CoA can provide insights into their substrate promiscuity. By monitoring the formation of this compound, researchers can determine if these enzymes can accommodate and hydrolyze sterically different and smaller substrates, thereby better defining the structural constraints of their active sites.

Role as a Biosynthetic Precursor for Deuterated Metabolites in Isotope-Assisted Biomolecular Studies

Isotopically labeled compounds are fundamental to tracing metabolic pathways. This compound can be supplied to biological systems (e.g., bacteria, fungi, or cell cultures) as a biosynthetic precursor to produce deuterated downstream metabolites. Short-chain carboxylic acids are known precursors for the biosynthesis of fatty acids and polyketides. researchgate.net

By incorporating the stable isotope label from this compound, complex metabolites such as branched-chain fatty acids or secondary metabolites become "heavy-labeled." researchgate.net These labeled products can then be detected and structurally characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This approach is powerful for discovering novel metabolic pathways and understanding the assembly of complex natural products. For example, studies have used deuterated precursors to trace the formation of iso-fatty acids and the secondary metabolite myxothiazol in myxobacteria. researchgate.net

This methodology is central to the field of Deuterated Metabolic Imaging (DMI), where deuterated substrates are administered to non-invasively study metabolic fluxes in three dimensions using magnetic resonance spectroscopy (MRS). isotope.com The conversion of a deuterated probe into downstream metabolites provides localized information about the activity of specific metabolic pathways, which can be indicative of a disease state. isotope.com

Q & A

Q. What analytical techniques are most effective for detecting and quantifying 2-Methylbutyric-D9 acid in biological matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are preferred due to their high sensitivity and specificity for deuterated compounds. For biological samples (e.g., plasma, liver tissue), derivatization (e.g., using BSTFA) enhances volatility for GC-MS analysis . NMR is advantageous for structural confirmation, leveraging the isotopic shift caused by deuterium substitution . Validate methods using internal standards (e.g., deuterated analogs of related metabolites) to account for matrix effects .

Q. How should this compound be stored to ensure stability in laboratory settings?

Methodological Answer: Store in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to prevent degradation. Deuterated compounds are hygroscopic; use desiccants and monitor humidity. For transport, comply with UN 3265 regulations for corrosive organic acids, including secondary containment and hazard labeling .

Q. What are the primary isotopic effects of deuterium substitution in this compound, and how do they influence experimental outcomes?

Methodological Answer: Deuterium substitution reduces reaction rates (kinetic isotope effects) and alters vibrational frequencies, impacting metabolic studies. For example, in tracer experiments, slower cleavage of C-D bonds compared to C-H bonds may skew metabolic pathway analysis. Control experiments using non-deuterated analogs are critical to isolate isotopic effects .

Advanced Research Questions

Q. How can researchers design isotope tracing experiments to study the role of this compound in branched-chain fatty acid metabolism?

Methodological Answer:

- Experimental Design: Administer this compound to model organisms (e.g., mice) and track incorporation into downstream metabolites via LC-MS/MS. Use time-course sampling to capture dynamic flux.

- Controls: Include groups receiving non-deuterated 2-Methylbutyric acid and solvent-only controls.

- Data Analysis: Apply computational tools like Isotopomer Spectral Analysis (ISA) to quantify fractional synthesis rates . Correlate findings with hepatic injury markers (e.g., ALT, AST) to assess metabolic disruption .

Q. How can contradictory data on the metabolic stability of this compound be resolved in longitudinal studies?

Methodological Answer:

- Source Identification: Check for batch variability in deuterium enrichment (≥98% purity required) and degradation during storage.

- Analytical Validation: Re-run samples using orthogonal methods (e.g., compare GC-MS with HPLC-UV).

- Statistical Approaches: Use mixed-effects models to account for inter-individual variability and instrument noise .

Q. What strategies optimize the synthesis of high-purity this compound for tracer studies?

Methodological Answer:

- Deuterium Incorporation: Use catalytic deuteration (e.g., Pd/C in D₂O) or Grignard reactions with deuterated reagents (e.g., CD₃MgBr).

- Purification: Employ fractional distillation under reduced pressure, followed by preparative HPLC. Verify purity via NMR (absence of protio peaks at δ 0.8–1.2 ppm) and isotopic enrichment via high-resolution MS .

Q. How can researchers mitigate interference from endogenous 2-Methylbutyric acid when using the deuterated form in human metabolic studies?

Methodological Answer:

- Baseline Correction: Pre-dose samples to establish endogenous levels.

- Isotope Dilution: Spike samples with a known quantity of ¹³C-labeled 2-Methylbutyric acid as an internal standard.

- Chromatographic Separation: Optimize LC gradients to resolve deuterated and non-deuterated forms, leveraging minor retention time shifts caused by deuterium .

Safety and Compliance

Q. What personal protective equipment (PPE) is required when handling this compound in laboratory settings?

Methodological Answer:

- Minimum PPE: Nitrile gloves, lab coat, chemical goggles, and fume hood use for volatile steps.

- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

- Documentation: Maintain SDS referencing CAS 116-53-0 (base compound) and include deuterium-specific hazards (e.g., prolonged exposure risks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.